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Compound of Interest

Compound Name:
4,4-Diethoxy-N-methylbutan-1-

amine

Cat. No.: B018309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rizatriptan impurity 15, identified as N-(4-

nitrobenzyl)aniline, alongside other known impurities of the anti-migraine drug Rizatriptan. The

objective is to offer a comprehensive resource for the characterization and analysis of these

compounds, supported by available experimental data and detailed methodologies.

Introduction to Rizatriptan and its Impurities
Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used for the acute

treatment of migraine.[1] The control of impurities in the active pharmaceutical ingredient (API)

is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of

the final product. Impurities can originate from the synthesis process, degradation of the drug

substance, or interaction with excipients. This guide focuses on the characterization of

Rizatriptan impurity 15 and provides a comparative overview with other known process-related

and degradation impurities.

Impurity Profile Overview
A number of impurities associated with Rizatriptan have been identified and characterized in

the scientific literature. For the purpose of this guide, we will compare Rizatriptan Impurity 15

with two other significant impurities: a process-related dimer impurity and a known degradation

product.
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Impurity Name
Chemical
Name

CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Rizatriptan

Impurity 15

N-(4-

nitrobenzyl)anilin

e

10359-18-9 C₁₃H₁₂N₂O₂ 228.25

Rizatriptan Dimer

Impurity (EP

Impurity A)

2-(5-((1H-1,2,4-

triazol-1-

yl)methyl)-2-((3-

(2-

(dimethylamino)e

thyl)-1H-indol-5-

yl)methyl)-1H-

indol-3-yl)-N,N-

dimethylethan-1-

amine

887001-08-3 C₂₈H₃₅N₇ 469.62

Rizatriptan

Degradation

Product

2-(1H-indol-3-yl)-

N,N-

dimethylethan-1-

amine

5599-69-9 C₁₂H₁₆N₂ 188.27

Analytical Characterization Data
The following tables summarize the available analytical data for the characterization of

Rizatriptan and its impurities. It is important to note that detailed experimental data for

Rizatriptan Impurity 15 is not extensively available in the public domain. The data presented for

other impurities is compiled from various research publications.

High-Performance Liquid Chromatography (HPLC) /
Ultra-Performance Liquid Chromatography (UPLC) Data
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Analyte
Retention Time
(min)

Relative Retention
Time (RRT)

Purity (%)

Rizatriptan - 1.00 -

Rizatriptan Impurity 15 Data not available Data not available Data not available

Rizatriptan Dimer

Impurity
- - >95% (UPLC)[2]

Rizatriptan

Degradation Product
3.30[3] - -

Rizatriptan EP

Impurity C
- ~1.3 >95%

Note: Retention times are highly dependent on specific chromatographic conditions and are

provided for reference where available.

Mass Spectrometry (MS) Data
Analyte Ionization Mode

Mass-to-Charge
Ratio (m/z)

Fragmentation
Pattern

Rizatriptan ESI+ - -

Rizatriptan Impurity 15 Data not available Data not available Data not available

Rizatriptan Dimer

Impurity
ESI+ 470.5 [M+H]⁺[4] Data not available

Rizatriptan

Degradation Product
ESI+ 188 [M+H]⁺[3]

Fragments at m/z 117

and 73[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed ¹H and ¹³C NMR data for Rizatriptan Impurity 15 is not readily available. The following

provides a general overview for a related compound, 4-nitroaniline, which shares a structural

motif.

¹H NMR of 4-Nitroaniline (a related structure):
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δ 8.02 (d, 2H): Protons ortho to the nitro group.

δ 6.76 (d, 2H): Protons ortho to the amino group.

¹³C NMR of 4-Nitroaniline (a related structure):

δ 156.67, 136.63, 127.37, 113.35

Note: The chemical shifts for N-(4-nitrobenzyl)aniline will differ due to the presence of the

benzyl group and the secondary amine linkage.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data
Specific FT-IR data for Rizatriptan Impurity 15 is not available. The following are characteristic

absorption bands observed for related structures.

Characteristic IR Absorptions for N-(4-nitrobenzyl)aniline:

N-H stretching: Expected in the region of 3300-3500 cm⁻¹.

Aromatic C-H stretching: Expected around 3000-3100 cm⁻¹.

NO₂ stretching (asymmetric and symmetric): Expected around 1500-1550 cm⁻¹ and 1300-

1350 cm⁻¹, respectively.

C-N stretching: Expected in the region of 1250-1350 cm⁻¹.

Experimental Protocols
The following are generalized experimental protocols for the characterization of Rizatriptan and

its impurities, based on methods described in the literature.

HPLC/UPLC Method for Impurity Profiling
Instrumentation: Agilent UPLC system with a photodiode array (PDA) detector or equivalent.

[2]

Column: Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) or a similar reversed-phase

column.[2]
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Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: Acetonitrile.

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually

increasing the percentage of Mobile Phase B to elute the impurities and the API.

Flow Rate: 0.3 mL/min.

Injection Volume: 1 µL.

Column Temperature: 30 °C.

Detection: UV at 225 nm and 280 nm.[2][3]

LC-MS/MS Method for Identification and Quantification
Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-

resolution mass spectrometer (e.g., Q-TOF).[3][5]

Chromatographic Conditions: Similar to the HPLC/UPLC method described above.

Ionization Source: Electrospray Ionization (ESI) in positive mode.

MS Parameters:

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Collision Energy: Ramped for fragmentation studies.

Data Acquisition: Full scan mode for identification and Multiple Reaction Monitoring (MRM)

for quantification.
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NMR Spectroscopy for Structural Elucidation
Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃).

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are typically

performed for complete structural assignment.

Reference: Tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy for Functional Group Analysis
Instrumentation: PerkinElmer FT-IR spectrometer or equivalent.

Sample Preparation: KBr pellet method or Attenuated Total Reflectance (ATR).

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Visualizations
Experimental Workflow for Impurity Characterization
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Caption: A typical workflow for the characterization of pharmaceutical impurities.
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Caption: Simplified signaling pathway of Rizatriptan via 5-HT1B/1D receptors.

Concluding Remarks
The comprehensive characterization of impurities is paramount in ensuring the quality and

safety of pharmaceutical products. While information on Rizatriptan impurity 15 (N-(4-

nitrobenzyl)aniline) is limited in the public domain, this guide provides a framework for its

analysis by drawing comparisons with other well-characterized impurities of Rizatriptan. The

provided experimental protocols and workflows serve as a starting point for researchers to

develop and validate their own analytical methods. Further investigation into the

pharmacological and toxicological profiles of these impurities is warranted to fully assess their

potential impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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